N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic organic compound featuring an ethanediamide backbone linking a cyclopentyl group and a substituted ethyl moiety.
Properties
IUPAC Name |
N'-cyclopentyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-22(23(28)25-18-8-2-3-9-18)24-16-21(26-12-14-29-15-13-26)20-11-5-7-17-6-1-4-10-19(17)20/h1,4-7,10-11,18,21H,2-3,8-9,12-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYBOBSBVHXULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Naphthalene Derivative: The initial step involves the preparation of a naphthalene derivative through Friedel-Crafts acylation, followed by reduction to introduce the desired functional groups.
Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group.
Cyclopentyl Group Addition: The cyclopentyl group is incorporated through alkylation reactions, using cyclopentyl halides under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the naphthalene or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating diseases such as cancer, inflammation, and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights:
Core Backbone Variations :
- The target compound’s ethanediamide linker distinguishes it from analogs with benzimidazole () or thiourea () cores. Ethanediamides may enhance metabolic stability compared to thioureas, which are prone to oxidation .
- The enamide analog () shares the naphthalene-morpholine motif but lacks the cyclopentyl group and ethanediamide, likely reducing steric bulk and hydrogen-bonding capacity .
Morpholine and Naphthalene Roles: Morpholine rings are common in drug design for improving solubility and bioavailability. Naphthalene groups contribute to hydrophobic interactions. In the thiourea derivative (), the naphthalene’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~450) places it between the enamide (310.39) and thiazole (466.57) analogs. Higher molecular weight in the thiazole derivative () correlates with increased steric hindrance, possibly affecting membrane permeability .
- The benzimidazole derivative () exhibits crystallinity due to hydrogen-bonded networks (C–H···F/O interactions), whereas the target compound’s ethanediamide may favor amorphous solid forms .
Biological Activity :
- Benzimidazole derivatives are established in antimicrobial therapies, while morpholine-containing compounds (e.g., ) are explored in oncology. The target compound’s ethanediamide group could modulate kinase selectivity compared to thiazole-based inhibitors () .
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely involves coupling cyclopentylamine with a pre-functionalized ethyl-morpholine-naphthalene intermediate, followed by amidation. This contrasts with the thiourea derivative (), which requires thiophosgene intermediates .
- Pharmacological Profiling : Direct data on the target compound’s binding affinity, toxicity, and pharmacokinetics are absent. Comparative studies with analogs (e.g., and ) are needed to validate hypothesized kinase inhibition .
- Structural Optimization: Replacing the cyclopentyl group with smaller alkyl chains (e.g., isopropyl) could improve solubility, as seen in pyrazolo-pyridinone derivatives () .
Biological Activity
N-cyclopentyl-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine ring : Imparts solubility and biological activity.
- Naphthalene moiety : Contributes to hydrophobic interactions and receptor binding.
- Cyclopentyl group : Enhances lipophilicity, potentially improving membrane permeability.
Research indicates that this compound interacts with various biological targets:
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Receptor Binding :
- The compound exhibits affinity for several receptors, including serotonin and dopamine receptors, which are critical in mood regulation and neuropsychiatric disorders.
-
Enzymatic Modulation :
- It has been shown to modulate the activity of certain kinases involved in cell signaling pathways, potentially impacting cellular proliferation and survival.
-
Inhibition of Pathological Processes :
- In vitro studies demonstrate that this compound can inhibit pathways associated with inflammation and cancer progression.
Pharmacological Effects
The biological activity of the compound can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant-like effects | Increased serotonin levels | |
| Anticancer properties | Induction of apoptosis in cancer cells | |
| Anti-inflammatory effects | Reduction in cytokine production |
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, this compound demonstrated significant antidepressant-like effects. The compound was administered over a period of two weeks, resulting in notable improvements in behavioral tests measuring anxiety and depression.
Case Study 2: Anticancer Efficacy
A series of experiments conducted on human cancer cell lines indicated that the compound effectively induced apoptosis. The study revealed that treatment with varying concentrations led to a dose-dependent increase in cell death, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent studies have provided insights into the pharmacokinetics and safety profile of this compound:
-
Pharmacokinetics :
- The compound exhibits favorable absorption characteristics with a half-life conducive to therapeutic use.
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Toxicology :
- Preliminary toxicity assessments indicate a low incidence of adverse effects at therapeutic doses.
-
Clinical Implications :
- Given its multifaceted biological activities, this compound holds promise for treating conditions such as depression and certain cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
